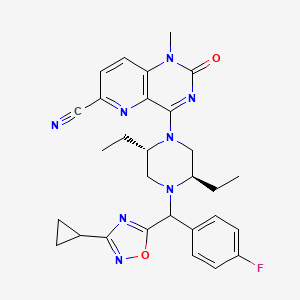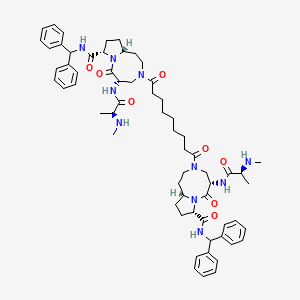
Apoptosis inducer 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis inducer 16: is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis inducer 16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Apoptosis inducer 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Apoptosis inducer 16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the processes of apoptosis and cell signaling.
Medicine: Explored as a potential therapeutic agent for cancer treatment, where inducing apoptosis in cancer cells can help in reducing tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.
Mechanism of Action
The mechanism by which Apoptosis inducer 16 exerts its effects involves the activation of specific molecular targets and pathways. It primarily targets the caspase family of proteases, which play a central role in the execution of apoptosis. The compound binds to and activates these proteases, leading to the cleavage of key cellular substrates and the initiation of the apoptotic cascade. This process ultimately results in cell death, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage.
Comparison with Similar Compounds
Apoptosis inducer 16 can be compared with other apoptosis-inducing compounds, such as:
Actinomycin D: An antineoplastic antibiotic that induces apoptosis by inhibiting RNA synthesis.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An antitumor antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Uniqueness: What sets this compound apart from these compounds is its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to induce apoptosis through specific molecular pathways makes it a valuable asset in the study of cell death and the development of new cancer treatments. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for combating diseases characterized by dysregulated apoptosis.
Properties
Molecular Formula |
C63H82N10O8 |
|---|---|
Molecular Weight |
1107.4 g/mol |
IUPAC Name |
(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |
InChI Key |
LKJRPYVUXSQHBU-ZDFOMFSOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


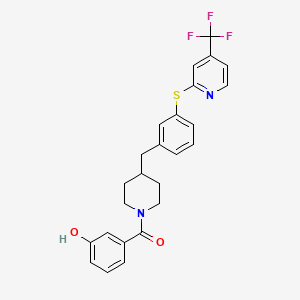
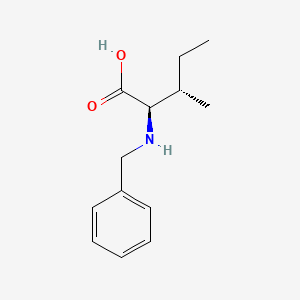

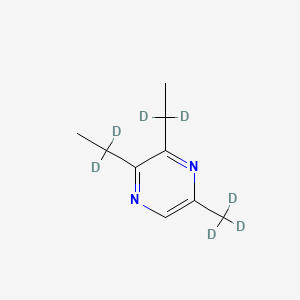
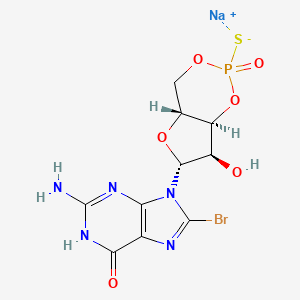
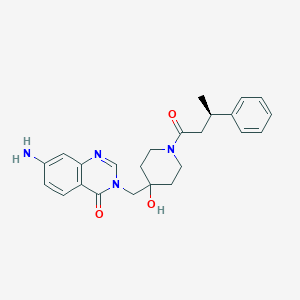
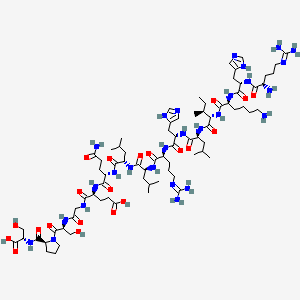
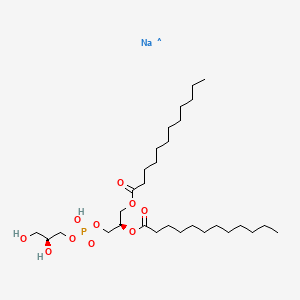
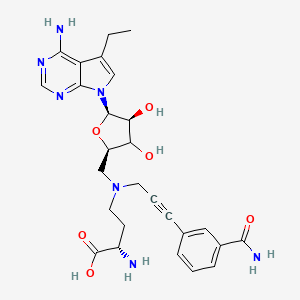
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
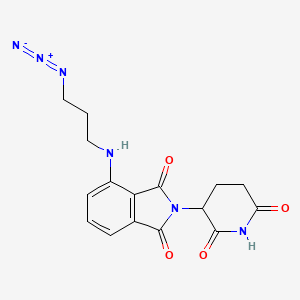

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
